molecular formula C14H13ClO2 B8404226 [2-(2-Chlorobenzyloxy)phenyl]methanol

[2-(2-Chlorobenzyloxy)phenyl]methanol

Cat. No. B8404226
M. Wt: 248.70 g/mol
InChI Key: WEIOZBPWGZEQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Chlorobenzyloxy)phenyl]methanol is a useful research compound. Its molecular formula is C14H13ClO2 and its molecular weight is 248.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Chlorobenzyloxy)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Chlorobenzyloxy)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

[2-(2-Chlorobenzyloxy)phenyl]methanol

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

[2-[(2-chlorophenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C14H13ClO2/c15-13-7-3-1-6-12(13)10-17-14-8-4-2-5-11(14)9-16/h1-8,16H,9-10H2

InChI Key

WEIOZBPWGZEQON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.42 g (19.47 mmol) of 2-hydroxybenzyl alcohol in 100 ml of dry acetonitrile is mixed with 4.12 g (19.47 mmol) of 2-chlorobenzyl bromide and 2.96 g (21.42 mmol) of anhydrous potassium carbonate and heated to reflux for 12 hours. The mixture is then concentrated to dryness. The residue is taken up in ethyl acetate, washed with water and saturated sodium chloride solution and dried over sodium sulfate. The organic phase is concentrated. The resulting crude product is purified by flash chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 7:3). 3.856 g (15.5 mmol, 79% yield) of a solid are obtained.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
79%

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